(E)-Foeniculin is a naturally occurring organic compound found in the leaf oil of certain plants, particularly a species called Clausena anisata []. Research into (E)-Foeniculin is currently in its early stages, and most scientific studies focus on its role as a constituent of plant oils rather than its individual properties.
One area of research explores the methods for isolating and identifying (E)-Foeniculin from plant oils. A study published in 2011 details a process for extracting leaf oil from Clausena anisata and separating its various components, including (E)-Foeniculin []. This type of research helps scientists understand the chemical makeup of plant oils and develop methods for obtaining specific compounds.
Some scientific inquiry focuses on the potential industrial applications of (E)-Foeniculin. A 2017 study mentions (E)-Foeniculin in the context of interesterification, a process used to modify vegetable oils []. This suggests that researchers might be exploring (E)-Foeniculin's potential role in creating new or improved industrial oils. However, more research is needed to determine the feasibility of these applications.
Foeniculin, (E)- is a chemical compound with the molecular formula and a molecular weight of 218.29 g/mol. It is characterized as a cyclohexanone derivative and is primarily derived from the endophytic fungus Diaporthe foeniculina. This compound has been isolated alongside several related compounds, known as foeniculins A–H, which exhibit various biological activities. The structure of Foeniculin, (E)- has been elucidated using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, confirming its unique configuration and properties .
The versatility in its reactivity makes Foeniculin, (E)- a valuable compound in synthetic organic chemistry.
Foeniculin, (E)- has demonstrated significant biological activities:
The synthesis of Foeniculin, (E)- can be achieved through several methods:
Foeniculin, (E)- has various applications across different fields:
Interaction studies of Foeniculin, (E)- have focused on its effects on biological systems:
Foeniculin, (E)- shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Anethole | Ether | Antimicrobial | Found in anise oil; strong flavor |
| Limonene | Terpene | Antioxidant | Citrus scent; used in cleaning |
| Carvacrol | Monoterpenoid | Antifungal | Found in oregano; strong aroma |
| Thymol | Monoterpenoid | Antimicrobial | Found in thyme; used in mouthwash |
Foeniculin, (E)- is unique due to its specific cyclohexanone structure which contributes to its distinct biological activities compared to these similar compounds. Its extraction from an endophytic source also sets it apart from more commonly known plant-derived compounds.
Foeniculin, (E)- is an aromatic ether compound with the molecular formula C14H18O and a molecular weight of 202.29 grams per mole [1]. The compound is systematically named as 1-[(3-Methyl-2-buten-1-yl)oxy]-4-[(1E)-1-propen-1-yl]benzene according to International Union of Pure and Applied Chemistry nomenclature [2]. Alternative chemical names include 3,3-Dimethyl allyl-p-propenyl phenyl ether, reflecting the structural arrangement of functional groups within the molecule [2].
The molecular structure consists of a benzene ring substituted with two distinct alkyl ether chains [1]. The compound is characterized by the presence of a 3-methyl-2-butenoxy group attached to the benzene ring through an ether linkage, and a propenyl side chain directly bonded to the aromatic ring [2]. The monoisotopic mass of Foeniculin, (E)- has been precisely determined to be 202.135765 daltons through high-resolution mass spectrometry [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H18O | [1] |
| Molecular Weight | 202.29 g/mol | [1] |
| Monoisotopic Mass | 202.135765 Da | [1] |
| CAS Registry Number | 78259-41-3 | [2] |
| IUPAC Name | 1-[(3-Methyl-2-buten-1-yl)oxy]-4-[(1E)-1-propen-1-yl]benzene | [2] |
The physical properties of Foeniculin, (E)- have been characterized through both experimental measurements and computational predictions [3]. The compound exhibits a relatively high lipophilicity, as indicated by its octanol-water partition coefficient (log P) value of 5.19 [3]. This high log P value suggests limited water solubility, which has been estimated at 1.562 milligrams per liter at 25 degrees Celsius [3].
The boiling point of Foeniculin, (E)- has been computationally estimated using the Adapted Stein and Brown method to be approximately 287.06 degrees Celsius [3]. The melting point is predicted to be 22.06 degrees Celsius based on mean or weighted melting point calculations [3]. These thermal properties indicate that the compound exists as a liquid at ambient temperature and pressure conditions.
Vapor pressure measurements indicate that Foeniculin, (E)- has a relatively low volatility, with a vapor pressure of 0.00387 millimeters of mercury at 25 degrees Celsius [3]. The topological polar surface area has been calculated to be 9.2 square angstroms, reflecting the limited polar character of the molecule [1]. The compound contains 15 heavy atoms and carries no formal charge [1].
| Physical Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 287.06°C | Computational estimation [3] |
| Melting Point | 22.06°C | Computational estimation [3] |
| Water Solubility (25°C) | 1.562 mg/L | Computational estimation [3] |
| Log P (octanol-water) | 5.19 | Computational estimation [3] |
| Vapor Pressure (25°C) | 0.00387 mm Hg | Computational estimation [3] |
| Topological Polar Surface Area | 9.2 Ų | Computational calculation [1] |
The stereochemical designation of Foeniculin, (E)- is defined by the geometric configuration around the carbon-carbon double bond in the propenyl side chain [1]. The (E)-configuration, also known as trans-configuration, indicates that the highest priority substituents on each carbon of the double bond are positioned on opposite sides of the double bond plane [4]. This stereochemical arrangement is critical for the compound's identity and distinguishes it from its (Z)-isomer counterpart [5].
The compound contains one defined bond stereocenter, specifically the double bond in the propenyl substituent [1]. The E-configuration is maintained due to the restricted rotation around the carbon-carbon double bond, which creates a stable geometric isomer [4]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the methyl group and the benzene ring represent the higher priority substituents on their respective carbon atoms [6].
Stereochemical stability is maintained under normal conditions due to the significant energy barrier required for double bond rotation [6]. The E-configuration contributes to the overall molecular geometry and influences the compound's physical and chemical properties compared to potential geometric isomers [4].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about Foeniculin, (E)- through analysis of both proton and carbon-13 spectra [7]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals for aromatic protons in the benzene ring, typically appearing in the 7-8 parts per million region [7]. The alkene protons from both the propenyl side chain and the 3-methyl-2-butenoxy substituent produce distinct multipicity patterns due to vicinal coupling interactions [7].
The aliphatic regions of the proton spectrum display signals corresponding to the methyl groups and methylene protons of the ether linkage [7]. The E-configuration of the propenyl group can be confirmed through analysis of coupling constants between the alkene protons, which typically show larger coupling constants (approximately 15-16 hertz) characteristic of trans-alkene geometry [7].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals signals consistent with the aromatic carbons of the benzene ring, the alkene carbons from both substituents, and the aliphatic carbons including the ether linkage carbon [7]. The chemical shifts provide information about the electronic environment of each carbon atom and confirm the proposed molecular structure [7].
High-resolution electrospray ionization mass spectrometry of Foeniculin, (E)- produces a molecular ion peak at mass-to-charge ratio 202.135765, corresponding to the protonated molecular ion [M]+ [1]. The mass spectral fragmentation pattern is characteristic of aromatic ethers and provides structural confirmation through analysis of fragment ions [8] [9].
Common fragmentation pathways include cleavage of the ether bond, resulting in the formation of phenolic and alkyl fragments [9]. The aromatic portion of the molecule typically remains stable and produces base peaks or major fragment ions in the mass spectrum [9]. Loss of small neutral molecules such as alkene fragments from the substituent chains may also occur during collision-induced dissociation [10].
The accurate mass measurement enables molecular formula determination and isotope pattern analysis confirms the elemental composition [8]. Tandem mass spectrometry experiments can provide additional structural information through controlled fragmentation of selected precursor ions [11].
Infrared spectroscopy of Foeniculin, (E)- reveals characteristic absorption bands corresponding to the functional groups present in the molecule [12]. The aromatic carbon-hydrogen stretching vibrations typically appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur in the 2800-3000 wavenumber region [12].
The carbon-carbon double bond stretching vibrations from both the propenyl group and the 3-methyl-2-butenoxy substituent produce absorption bands in the 1600-1700 wavenumber range [12]. The ether carbon-oxygen stretching vibration is expected to appear around 1000-1300 wavenumbers, characteristic of aromatic ethers [12].
Aromatic carbon-carbon skeletal vibrations produce multiple absorption bands in the fingerprint region below 1500 wavenumbers [12]. The overall infrared spectrum provides a unique fingerprint for compound identification and structural confirmation [13].
Foeniculin, (E)- undergoes various oxidation reactions typical of aromatic ethers and alkene-containing compounds [14]. Strong oxidizing agents such as potassium permanganate can oxidize the alkene portions of the molecule, potentially leading to the formation of carboxylic acids or ketones depending on reaction conditions [14]. The aromatic ring may also undergo oxidation under harsh conditions, though it is generally more resistant to oxidation than the aliphatic portions [14].
Reduction reactions can target both the aromatic system and the alkene functionalities . Catalytic hydrogenation can reduce the carbon-carbon double bonds in the propenyl and butenoxy substituents, converting them to saturated alkyl chains . Sodium borohydride and other mild reducing agents may selectively reduce certain functional groups while leaving others intact .
The compound's susceptibility to autoxidation in the presence of oxygen and light can lead to the formation of hydroperoxides and peroxides [16]. This process is particularly relevant for the ether functionality and alkene groups, which are prone to radical-mediated oxidation reactions [16].
Electrophilic aromatic substitution reactions are prominent for Foeniculin, (E)- due to the electron-donating nature of the ether substituent [14]. The ether oxygen activates the benzene ring toward electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to the ether linkage [14]. Common electrophilic substitution reactions include nitration with nitric acid and halogenation with bromine or chlorine [14].
Nucleophilic substitution reactions can occur at the ether linkage under appropriate conditions [17]. The ether bond may be cleaved by strong nucleophiles, particularly under acidic conditions where the ether oxygen becomes protonated and acts as a better leaving group [16]. Concentrated hydroiodic acid or hydrobromic acid can cleave the ether bond, producing alkyl halides and phenol derivatives [16].
The alkene portions of the molecule can undergo addition reactions with various reagents, though these are technically addition rather than substitution processes [18]. The stereochemistry of such reactions depends on the mechanism and may proceed through syn or anti addition pathways [18].
The thermal stability of Foeniculin, (E)- is influenced by the presence of both aromatic and aliphatic structural elements [19]. The benzene ring provides inherent stability due to aromatic delocalization, while the ether linkage and alkene functionalities represent potential sites of thermal decomposition [19]. Elevated temperatures may lead to ether bond cleavage or alkene isomerization reactions [20].
Photochemical stability is a consideration due to the presence of chromophoric groups that can absorb ultraviolet radiation [21]. The aromatic system and conjugated alkene portions may undergo photochemical reactions when exposed to appropriate wavelengths of light [21]. Protection from light exposure is often necessary to maintain compound integrity during storage [19].
Chemical stability under various pH conditions depends on the protonation state of the ether oxygen and the susceptibility of the alkene groups to acid- or base-catalyzed reactions [22]. The compound is generally stable under neutral conditions but may undergo decomposition in strongly acidic or basic environments [16].
| Stability Parameter | Considerations | Reference |
|---|---|---|
| Thermal Stability | Decomposition at elevated temperatures | [19] [20] |
| Photochemical Stability | UV-induced reactions of aromatic and alkene groups | [21] |
| Chemical Stability | pH-dependent reactions affecting ether and alkene groups | [22] [16] |
| Oxidative Stability | Susceptibility to autoxidation and peroxide formation | [16] |